molecular formula C9H13N3O2 B15128021 2-Iminospiro[1,3-oxazolidine-5,3'-1-azabicyclo[2.2.2]octane]-4-one

2-Iminospiro[1,3-oxazolidine-5,3'-1-azabicyclo[2.2.2]octane]-4-one

Cat. No.: B15128021
M. Wt: 195.22 g/mol
InChI Key: YQCRJOCISRXINE-UHFFFAOYSA-N
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Description

2-Iminospiro[1,3-oxazolidine-5,3’-1-azabicyclo[2.2.2]octane]-4-one is a complex organic compound that belongs to the class of azaspirodecane derivatives. This compound is characterized by its unique spirocyclic structure, which includes an oxazolidine ring fused to an azabicyclo[2.2.2]octane framework. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

The synthesis of 2-Iminospiro[1,3-oxazolidine-5,3’-1-azabicyclo[2.2.2]octane]-4-one can be achieved through several synthetic routes. One common method involves the multicomponent reactions of 1,2-amino alcohols. These reactions can be categorized into three main strategies: metal-free domino annulation/Mannich reactions, transition metal-catalyzed cascade reactions, and extended one-pot asymmetric azaelectrocyclization . Each of these methods offers different advantages in terms of yield, stereoselectivity, and reaction conditions.

Chemical Reactions Analysis

2-Iminospiro[1,3-oxazolidine-5,3’-1-azabicyclo[2.2.2]octane]-4-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include formaldehyde, aryl- or alkylpropiolic acids, and transition metal catalysts such as CuI and CuBr2 . The major products formed from these reactions depend on the specific reaction conditions and the nature of the starting materials. For example, the reaction with formaldehyde and arylpropiolic acids can yield N-propargyloxazolidines .

Scientific Research Applications

This compound has a wide range of scientific research applications. In organic chemistry, it serves as a key intermediate in the synthesis of various biologically active molecules. In medicinal chemistry, it is used in the development of new drugs due to its potential pharmacological properties. Additionally, its unique structure makes it a valuable building block in materials science for the design of novel materials with specific properties .

Mechanism of Action

The mechanism of action of 2-Iminospiro[1,3-oxazolidine-5,3’-1-azabicyclo[2.2.2]octane]-4-one involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to interact with various enzymes and receptors, potentially leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and the nature of the compound’s interactions with biological molecules .

Comparison with Similar Compounds

2-Iminospiro[1,3-oxazolidine-5,3’-1-azabicyclo[2.2.2]octane]-4-one can be compared with other similar compounds, such as 4-Azaspiro[bicyclo[2.2.2]octane-2,2’-[1,4]oxazolidine]-5’-one and (2S)-2-Methylspiro[1,3-oxathiolane-5,3’-1-azabicyclo[2.2.2]octane] . These compounds share similar spirocyclic structures but differ in their specific functional groups and stereochemistry. The uniqueness of 2-Iminospiro[1,3-oxazolidine-5,3’-1-azabicyclo[2.2.2]octane]-4-one lies in its specific combination of an oxazolidine ring and an azabicyclo[2.2.2]octane framework, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

2-iminospiro[1,3-oxazolidine-5,3'-1-azabicyclo[2.2.2]octane]-4-one

InChI

InChI=1S/C9H13N3O2/c10-8-11-7(13)9(14-8)5-12-3-1-6(9)2-4-12/h6H,1-5H2,(H2,10,11,13)

InChI Key

YQCRJOCISRXINE-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C3(C2)C(=O)NC(=N)O3

Origin of Product

United States

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